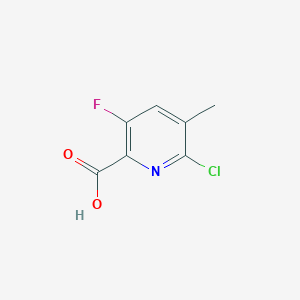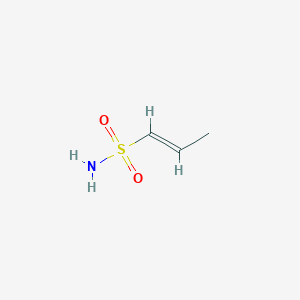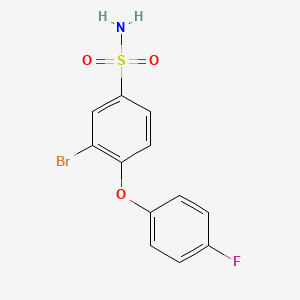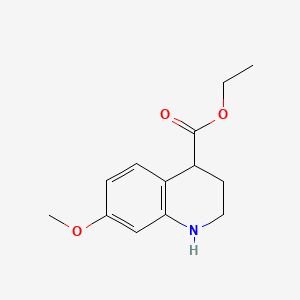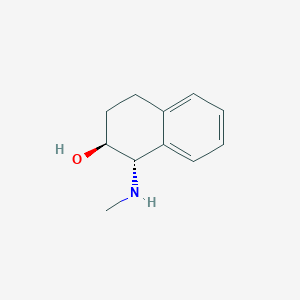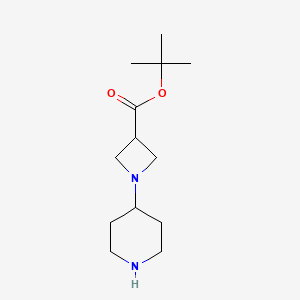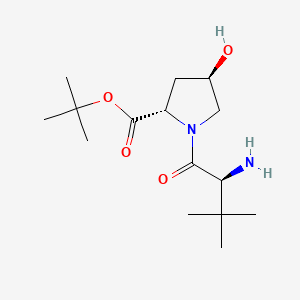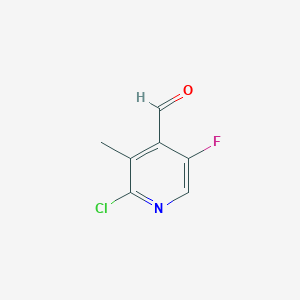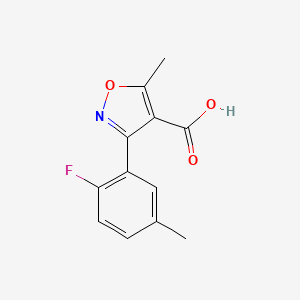
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one,trifluoroaceticacid is a heterocyclic compound that has garnered interest due to its versatile applications in medicinal chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable scaffold in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
化学反应分析
Types of Reactions
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol (EtOH).
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: This compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It has shown promise in the treatment of bacterial infections and other diseases due to its biological activity.
作用机制
The mechanism of action of 3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, making it a potential candidate for antibacterial agents .
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: A core structure found in many biologically active molecules.
Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core.
2-Amino-1,8-naphthyridine: A derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
属性
分子式 |
C16H11F3N2O3 |
|---|---|
分子量 |
336.26 g/mol |
IUPAC 名称 |
3-phenyl-1H-1,8-naphthyridin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H10N2O.C2HF3O2/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14;3-2(4,5)1(6)7/h1-9H,(H,15,16,17);(H,6,7) |
InChI 键 |
MGNZLQADSZOYIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


